molecular formula C14H10F2N2O4 B2511429 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide CAS No. 260442-72-6

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B2511429
CAS No.: 260442-72-6
M. Wt: 308.241
InChI Key: FCDCFRNDPGLCQZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide (CAS 260442-72-6) is a high-value chemical intermediate with demonstrated application in cutting-edge medicinal chemistry and antiviral research. This compound, with a molecular formula of C 14 H 10 F 2 N 2 O 4 and a molecular weight of 308.24 g/mol, serves as a critical building block in the synthesis of complex bioactive molecules . Its primary research value lies in the development of novel HIV capsid modulators. Scientific studies have utilized this benzamide derivative as a key precursor in the structure-based design of quinazolin-4-one-bearing phenylalanine derivatives, which are potent inhibitors of both HIV-1 and HIV-2 . These optimized compounds function by targeting the PF74 binding pocket of the HIV-1 capsid protein, exhibiting a dual-stage mechanism that disrupts essential capsid-host factor interactions in the early stage of infection and promotes capsid misassembly in the late stage . The structural features of this intermediate, including the 2,6-difluoro and 3-nitro substituents on the benzamide core, are essential for accessing these potent antiviral agents with significantly improved activity over previous leads . This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c1-22-9-4-2-8(3-5-9)17-14(19)12-10(15)6-7-11(13(12)16)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCFRNDPGLCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2,6-difluorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3 position.

    Methoxylation: The nitrated product is then subjected to a methoxylation reaction using sodium methoxide and methanol to introduce the methoxy group at the 4 position of the phenyl ring.

    Amidation: Finally, the intermediate product is reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and automated systems for the amidation reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydride), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2,6-difluoro-N-(4-methoxyphenyl)-3-aminobenzamide.

    Substitution: 2,6-diamino-N-(4-methoxyphenyl)-3-nitrobenzamide (if amines are used).

    Oxidation: 2,6-difluoro-N-(4-hydroxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

DBDF2,6T: A Diorganotin(IV) Antitumor Agent

Structure: Bis-[2,6-difluoro-N-(hydroxyl-κO)benzamidato-κO]diorganotin(IV) (DBDF2,6T) shares the 2,6-difluorobenzamidate backbone but replaces the nitro and methoxyphenyl groups with hydroxyl and organotin(IV) moieties. Activity: DBDF2,6T exhibits high antitumor activity with low toxicity. Studies demonstrate its interaction with hPPARγ via fluorescence quenching and molecular docking, suggesting a mechanism involving protein binding and stabilization . Key Differences:

  • Substituents : Hydroxyl and tin(IV) groups enhance metal coordination, unlike the nitro and methoxy groups in the target compound.
  • Applications : DBDF2,6T is optimized for anticancer activity, whereas the nitro group in 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide may enable redox-mediated reactivity.

N-(4-Cyanophenyl)-2,6-Difluorobenzamide

Structure: This compound replaces the 3-nitro and 4-methoxyphenyl groups with a 4-cyanophenyl substituent. Physical Properties: Crystal structure analysis reveals a C9–C10 acetylene bond (1.162 Å) and a 59.03° angle between the prop-2-ynyl chain and benzene ring normal, contrasting with the planar nitro and methoxy groups in the target compound . Key Differences:

GSK7975A: A TRPC Channel Blocker

Structure : 2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide features a pyrazolyl substituent with a trifluoromethyl-benzyl group.
Activity : GSK7975A inhibits TRPC channels, highlighting the role of substituents in targeting ion channels. The trifluoromethyl and hydroxy groups enhance hydrophobic interactions and hydrogen bonding, respectively .
Key Differences :

  • Biological Targets : The pyrazolyl group in GSK7975A enables specific protein interactions, unlike the methoxyphenyl group in the target compound.
  • Functional Groups : The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the nitro group.

Diflubenzuron: A Pesticide Benzamide

Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide lacks the nitro and methoxy groups, instead incorporating a chlorophenyl urea moiety. Applications: Diflubenzuron is a chitin synthesis inhibitor used in pest control, demonstrating how benzamide derivatives can be tailored for non-medicinal applications . Key Differences:

  • Toxicity Profile : Diflubenzuron’s low mammalian toxicity contrasts with the undefined toxicity of the nitro-methoxy derivative.

Comparative Data Table

Compound Key Substituents Biological/Physical Properties Applications References
This compound 3-NO₂, 4-OCH₃ High polarity, redox-active nitro group Research chemical
DBDF2,6T Sn(IV), hydroxyl Antitumor, hPPARγ interaction Oncology
N-(4-Cyanophenyl)-2,6-difluorobenzamide 4-CN Planar crystal structure, no π-stacking Materials science
GSK7975A CF₃, pyrazolyl TRPC channel inhibition Cardiovascular research
Diflubenzuron Cl, urea linkage Chitin synthesis inhibition Agriculture

Biological Activity

2,6-Difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement with two fluorine atoms, a methoxy group, and a nitro group, which contribute to its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C13_{13}H10_{10}F2_2N2_2O3_3. The structural components are as follows:

  • Fluorine Atoms : Located at the 2 and 6 positions of the benzene ring.
  • Methoxy Group : Positioned at the para (4) location of the phenyl ring.
  • Nitro Group : Situated at the meta (3) position of the benzamide core.

This arrangement enhances the compound's lipophilicity and bioavailability, facilitating its passage through cell membranes and interaction with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may inhibit or modulate the activity of these targets. The methoxy group further enhances solubility and reactivity, allowing for diverse pharmacological applications.

Biological Activities

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Its structural features allow it to engage with various biological pathways relevant to disease mechanisms.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may selectively target cancer cells while sparing normal cells. For instance, it has shown low cytotoxicity against non-cancerous cells while effectively inhibiting the proliferation of certain cancer cell lines .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on T-lymphoblastic cell lines with IC50_{50} values in the low micromolar range. These results highlight its potential as an anticancer agent .
  • Mechanistic Studies : Research involving enzyme inhibition revealed that this compound could inhibit specific targets involved in tumor growth and inflammation, supporting its role as a lead compound for further development in cancer therapies.

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesUnique Characteristics
2,6-Difluoro-N-(4-methoxyphenyl)benzenesulfonamideContains a sulfonamide group instead of a nitro groupPotentially different biological activity due to sulfonamide presence
2,6-Difluoro-N-(4-methoxyphenyl)-N-methylbenzamideContains a methyl substitution on the nitrogen atomMay exhibit altered pharmacokinetics compared to the parent compound
2,6-Difluoro-N-(4-methoxyphenyl)benzamideLacks the nitro group entirelyDifferences in reactivity and biological activity without the nitro moiety

This table illustrates how the presence of both nitro and methoxy groups in this compound enhances its reactivity and binding interactions with biological targets compared to structurally similar compounds.

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